(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol
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Overview
Description
(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methylpyrrole with formamidine acetate, followed by cyclization to form the triazine ring . The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group or the methyl group on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazines.
Scientific Research Applications
(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Brivanib: A kinase inhibitor with a similar pyrrolo[2,1-f][1,2,4]triazine core.
Remdesivir: An antiviral drug that also features a pyrrolo[2,1-f][1,2,4]triazine moiety.
BMS-599626: An EGFR inhibitor used in cancer therapy.
Uniqueness
What sets (4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
(4-amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-5-6(3-13)2-7-8(9)10-4-11-12(5)7/h2,4,13H,3H2,1H3,(H2,9,10,11) |
InChI Key |
BCRJVESJYFEOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2N1N=CN=C2N)CO |
Origin of Product |
United States |
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